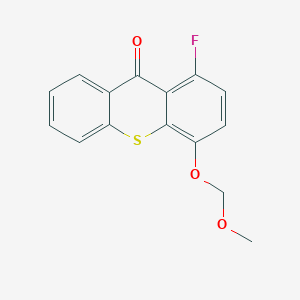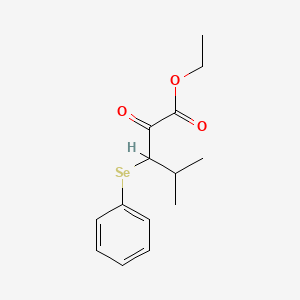
Ethyl 4-methyl-2-oxo-3-(phenylselanyl)pentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-methyl-2-oxo-3-(phenylselanyl)pentanoate is an organic compound that belongs to the class of esters It features a unique structure with a phenylselanyl group attached to a pentanoate backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-methyl-2-oxo-3-(phenylselanyl)pentanoate typically involves the reaction of ethyl acetoacetate with phenylselenyl chloride in the presence of a base such as sodium hydride. The reaction proceeds through the formation of an enolate intermediate, which then reacts with phenylselenyl chloride to form the desired product. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like tetrahydrofuran (THF) for several hours.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-methyl-2-oxo-3-(phenylselanyl)pentanoate can undergo various chemical reactions, including:
Oxidation: The phenylselanyl group can be oxidized to form selenoxide intermediates.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The phenylselanyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like thiols or amines can be used under basic conditions to replace the phenylselanyl group.
Major Products
Oxidation: Selenoxide derivatives.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 4-methyl-2-oxo-3-(phenylselanyl)pentanoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antioxidant properties due to the presence of selenium.
Medicine: Explored for its potential therapeutic effects, particularly in the development of selenium-containing drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Ethyl 4-methyl-2-oxo-3-(phenylselanyl)pentanoate involves its interaction with various molecular targets. The phenylselanyl group can undergo redox reactions, which may contribute to its biological activity. The ester group can be hydrolyzed to release the active carboxylic acid, which can interact with enzymes and receptors in biological systems. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 3-methyl-2-oxopentanoate: Similar structure but lacks the phenylselanyl group.
Ethyl 2-methyl-3-oxo-3-phenylpropanoate: Contains a phenyl group but not a phenylselanyl group.
Uniqueness
Ethyl 4-methyl-2-oxo-3-(phenylselanyl)pentanoate is unique due to the presence of the phenylselanyl group, which imparts distinct chemical and biological properties. This group can participate in redox reactions and provide antioxidant activity, making the compound valuable in various research and industrial applications.
Propriétés
Numéro CAS |
105378-17-4 |
|---|---|
Formule moléculaire |
C14H18O3Se |
Poids moléculaire |
313.26 g/mol |
Nom IUPAC |
ethyl 4-methyl-2-oxo-3-phenylselanylpentanoate |
InChI |
InChI=1S/C14H18O3Se/c1-4-17-14(16)12(15)13(10(2)3)18-11-8-6-5-7-9-11/h5-10,13H,4H2,1-3H3 |
Clé InChI |
KZEPZPOBBPTVCF-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(=O)C(C(C)C)[Se]C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


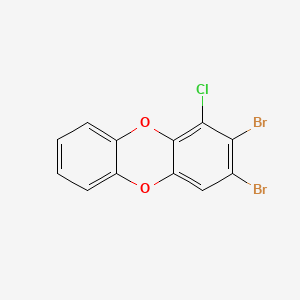

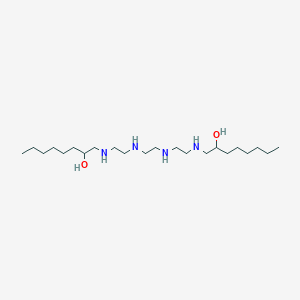
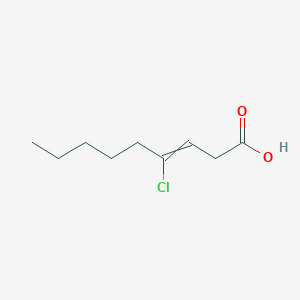
![1-[2-(4-Bromophenyl)ethenyl]-2,3,4,5,6-pentafluorobenzene](/img/structure/B14325767.png)
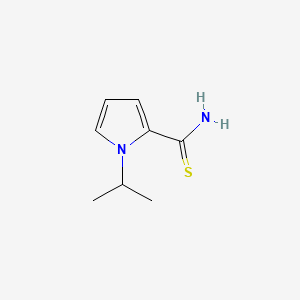
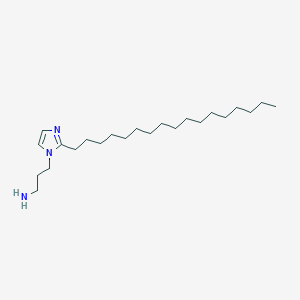
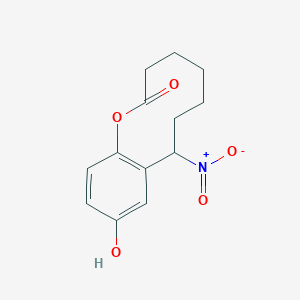
![[(2R,4R,5S,6R,7S,8R,9R)-5,12-diacetyloxy-7-benzoyloxy-2,4-dihydroxy-2,6,10,10-tetramethyl-11-oxatricyclo[7.2.1.01,6]dodecan-8-yl] benzoate](/img/structure/B14325784.png)
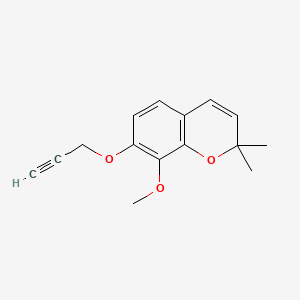
![3-{4-[(Benzenesulfonyl)methyl]phenyl}prop-2-enenitrile](/img/structure/B14325792.png)
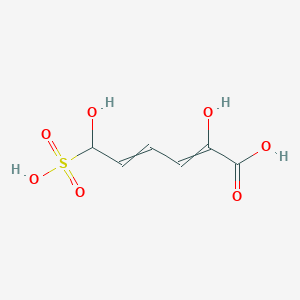
![[3-(Cyanomethyl)-1,3-thiazolidin-2-ylidene]cyanamide](/img/structure/B14325796.png)
